2-(4-Methyl-piperidin-1-yl)-benzylamine
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Overview
Description
“2-(4-Methyl-piperidin-1-yl)-benzylamine” is a chemical compound with the molecular formula C13H20N2 . It is a derivative of piperidine, a six-membered heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions. For instance, a related compound was synthesized by coupling 1,2,4,5-tetraiodobenzene with 4-pentyn-1-ol, using Bis-(triphenylphosphine)palladium(II) dichloride and copper(I) iodide as catalysts .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction intensities . The molecules are often arranged in specific symmetries, with dihedral angles observed between different planes of the molecule .Scientific Research Applications
Histamine Receptor Antagonists
Research has shown that derivatives of 2-(4-Methyl-piperidin-1-yl)-benzylamine have been explored as potent human histamine H3 receptor antagonists. For instance, compounds in the 4-(aminoalkoxy)benzylamine series exhibited significant in vitro activity at the human histamine H3 receptor, with some demonstrating subnanomolar binding affinities. These compounds were identified as antagonists in cell-based models of human histamine H3 receptor activation, highlighting their potential in therapeutic applications related to histamine receptor modulation (Apodaca et al., 2003).
Drug-likeness and Selectivity
Further, the drug-likeness approach to developing 2-aminopyrimidines as histamine H3 receptor ligands has provided insights into the structure-activity relationships necessary for high receptor affinity and selectivity. By modifying the 2-aminopyrimidine core and incorporating N-benzylamine, researchers have achieved compounds with high affinity for the hH3R, demonstrating the potential of 2-(4-Methyl-piperidin-1-yl)-benzylamine derivatives in creating selective and effective ligands (Sadek et al., 2014).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds related to 2-(4-Methyl-piperidin-1-yl)-benzylamine have been extensively studied. For example, the synthesis of imine from the reaction of (R)-2-((piperidin-1-yl) methyl) cyclohexanone with benzylamine under different temperature conditions was explored using density functional theory. This research provides valuable insights into the thermodynamic parameters influencing the synthesis, offering a foundation for further chemical investigations of similar compounds (Jafari, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-(4-methylpiperidin-1-yl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)13-5-3-2-4-12(13)10-14/h2-5,11H,6-10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKKEFYFDIAPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801257579 |
Source
|
Record name | 2-(4-Methyl-1-piperidinyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801257579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-piperidin-1-yl)-benzylamine | |
CAS RN |
869943-41-9 |
Source
|
Record name | 2-(4-Methyl-1-piperidinyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869943-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methyl-1-piperidinyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801257579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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